![molecular formula C62H44O8P2-2 B12600951 [2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite CAS No. 646526-77-4](/img/structure/B12600951.png)
[2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite: is a complex organic compound with a unique structure that includes multiple phenyl groups and phosphite functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include phenylphosphine oxides, phenylphenols, and methoxybenzoyl chlorides. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
[2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can yield phosphine oxide derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various phosphonate and phosphine oxide derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite is used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology
In biological research, this compound may be used as a probe or marker due to its unique structural properties, which allow it to interact with specific biological molecules.
Medicine
In medicine, the compound’s derivatives could be explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In industry, this compound is used in the production of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism by which [2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite exerts its effects involves its interaction with molecular targets through its phosphite and phenyl groups. These interactions can lead to the modulation of specific pathways, such as oxidative stress pathways in biological systems, or catalytic processes in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phosphite derivatives and phenyl-substituted phosphine oxides. Examples include triphenylphosphite and diphenylphosphine oxide.
Uniqueness
What sets [2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite apart is its unique combination of multiple phenyl groups and phosphite functionalities, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
646526-77-4 |
|---|---|
Formule moléculaire |
C62H44O8P2-2 |
Poids moléculaire |
979.0 g/mol |
Nom IUPAC |
[2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite |
InChI |
InChI=1S/C62H44O8P2/c1-66-57-42-58(67-71(64)65)61(60(52-37-17-15-33-48(52)44-26-8-3-9-27-44)59(57)51-36-16-14-32-47(51)43-24-6-2-7-25-43)62(63)53-38-20-23-41-56(53)70-72(68-54-39-21-18-34-49(54)45-28-10-4-11-29-45)69-55-40-22-19-35-50(55)46-30-12-5-13-31-46/h2-42H,1H3/q-2 |
Clé InChI |
XMXCICCXTYVLOK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1C2=CC=CC=C2C3=CC=CC=C3)C4=CC=CC=C4C5=CC=CC=C5)C(=O)C6=CC=CC=C6OP(OC7=CC=CC=C7C8=CC=CC=C8)OC9=CC=CC=C9C1=CC=CC=C1)OP([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


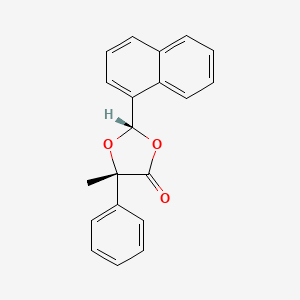
![2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline](/img/structure/B12600882.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12600892.png)
silane](/img/structure/B12600896.png)
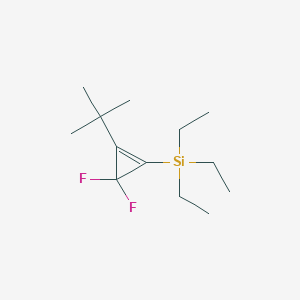
![1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene](/img/structure/B12600912.png)
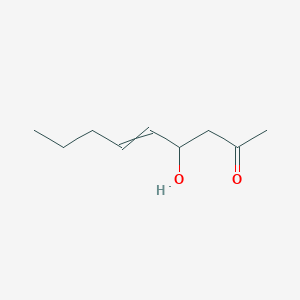

![(4-{2-Amino-3-[bis(2-aminoethyl)amino]propyl}phenoxy)acetic acid](/img/structure/B12600925.png)

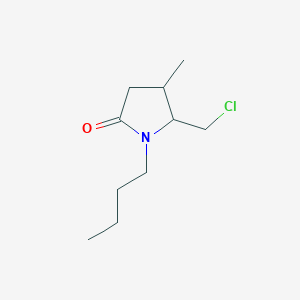
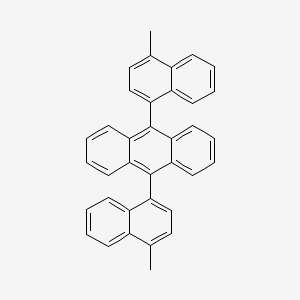
![1-{[(R)-1-Chloroethanesulfinyl]methyl}-4-methylbenzene](/img/structure/B12600935.png)

